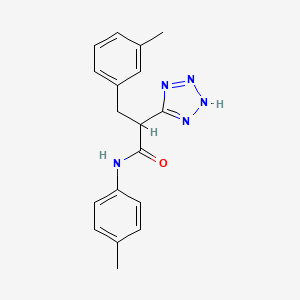
3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as MTPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. 3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. 3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to have various biochemical and physiological effects in the body. Studies have shown that 3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide can induce apoptosis in cancer cells by activating various apoptotic pathways. 3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of inflammatory diseases. Additionally, 3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is its versatility in various scientific research applications. 3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide can be used as a fluorescent probe, a cancer therapeutic agent, and an anti-inflammatory agent, among other potential applications. However, one of the limitations of 3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide. One potential area of research is the development of novel synthesis methods to improve the yield and purity of 3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide and its potential applications in various fields. Finally, the development of new formulations of 3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide with improved solubility could expand its potential applications in scientific research.
Métodos De Síntesis
3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide can be synthesized through a multi-step process that involves the reaction of 3-methylbenzaldehyde and 4-methylbenzaldehyde with 5-aminotetrazole. The resulting intermediate is then reacted with 3-bromopropionyl chloride to yield 3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of 3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide.
Aplicaciones Científicas De Investigación
3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has shown promising results in various scientific research applications, including its use as a fluorescent probe for the detection of nitric oxide, a potent signaling molecule in the body. 3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has also been studied for its potential use as a cancer therapeutic agent due to its ability to induce apoptosis in cancer cells. Additionally, 3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has been explored as a potential anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12-6-8-15(9-7-12)19-18(24)16(17-20-22-23-21-17)11-14-5-3-4-13(2)10-14/h3-10,16H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQVWLWTMGEZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC(=C2)C)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide](/img/structure/B2951266.png)

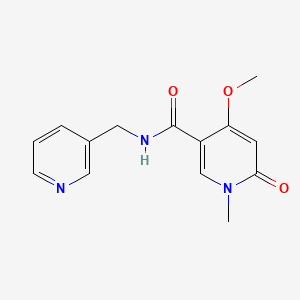

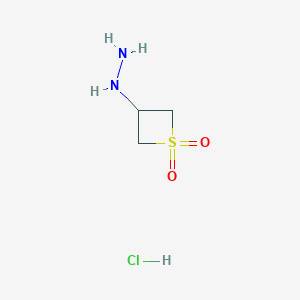
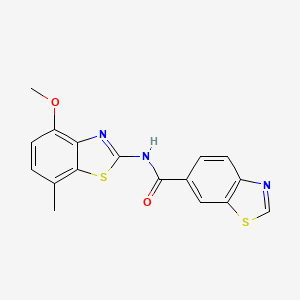
![2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B2951277.png)


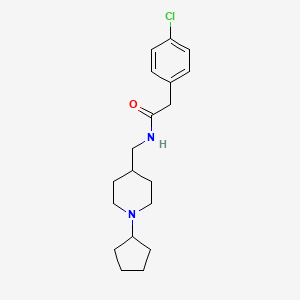
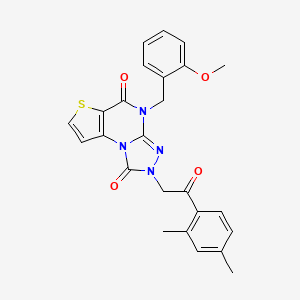
![N-(5-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2951283.png)
![3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2951285.png)
